Brevinin-1Sc is a member of the brevinin-1 family of antimicrobial peptides, which are primarily derived from the skin secretions of various frog species. This peptide exhibits notable antimicrobial properties, making it a subject of interest in biomedical research. Brevinin-1Sc has been isolated from the skin of the Rana scylaris frog and is characterized by its ability to combat a range of pathogens, including bacteria and fungi.
Brevinin-1Sc is classified as an antimicrobial peptide (AMP) within the brevinin-1 family. It is sourced from the skin secretions of the Rana scylaris, a species known for its rich array of bioactive compounds. Antimicrobial peptides like brevinin-1Sc play a crucial role in the innate immune response of amphibians, providing defense against microbial infections.
The synthesis of brevinin-1Sc can be achieved through both natural extraction from frog skin and synthetic peptide chemistry. The natural extraction involves collecting skin secretions followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the peptide.
Technical Details:
Brevinin-1Sc consists of 23 amino acids and features a characteristic amphipathic structure that is typical of antimicrobial peptides. This structure facilitates its interaction with microbial membranes.
Data:
Brevinin-1Sc participates in several biochemical interactions that contribute to its antimicrobial efficacy.
Technical Details: The mechanism typically involves electrostatic interactions between the positively charged regions of the peptide and negatively charged components of microbial membranes.
Brevinin-1Sc exerts its antimicrobial effects primarily through membrane disruption.
Data: Studies have shown that brevinin-1Sc is effective against various strains, including Escherichia coli and Candida albicans, demonstrating broad-spectrum activity.
Brevinin-1Sc has significant potential in various scientific fields:
Brevinin-1Sc is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Rana sphenocephala (Southern leopard frog). As a member of the Brevinin-1 family, it exemplifies the evolutionary ingenuity of amphibian host defense systems. Characterized by a conserved C-terminal "Rana box" (disulfide-bridged cyclic heptapeptide: Cys-(Xaa)₄-Lys-Cys) and a variable N-terminal helix, Brevinin-1Sc demonstrates broad-spectrum activity against bacteria, fungi, and enveloped viruses [1] [3]. Its amphipathic α-helical structure enables selective membrane disruption, positioning it as a compelling template for designing novel anti-infective agents. Research into Brevinin-1Sc addresses critical gaps in combating antibiotic resistance by elucidating non-conventional mechanisms of pathogen neutralization that reduce susceptibility to conventional resistance mechanisms [5] [9].
Brevinin peptides constitute a cornerstone of innate immunity in ranid frogs, with over 350 isoforms identified across species [1]. Their evolutionary trajectory reveals rapid diversification driven by gene duplication events and positive selection pressure from pathogen coevolution. This diversification is evident in the hypervariability of the N-terminal domain of Brevinin-1 peptides, while the C-terminal Rana box remains structurally conserved across phylogenetically related species [1] [2]. The granular glands in amphibian skin serve as biosynthetic factories for these peptides, releasing them upon injury or stress through holocrine-like secretion [1].
Genetic Architecture and Adaptive Diversification: Brevinin genes share a conserved precursor organization: a signal peptide, an acidic spacer domain (enriched in Glu/Asp residues), and the mature AMP sequence. The hypervariability in the AMP coding region facilitates functional plasticity, allowing frogs to counteract diverse pathogens in their ecological niches. For instance, phylogenetic clustering shows Brevinin-1Sc segregates with peptides from Rana pipiens, suggesting recent gene duplication after species divergence [1]. This diversification enables fine-tuned responses to geographically variable microbial threats.
Structural-Functional Optimization: Brevinin-1Sc adopts an amphipathic α-helix in hydrophobic environments, a feature critical for membrane interaction. The conserved Pro¹⁴ introduces a structural kink that enhances membrane insertion depth [1] [3]. The Rana box stabilizes the C-terminal domain via a disulfide bond, though truncated variants without this motif (e.g., in Rana okinavana) retain activity via C-terminal amidation, indicating evolutionary flexibility in molecular design [1].
Table 1: Structural Features of Select Brevinin-1 Peptides
Peptide Name | Species Origin | Length (AA) | Net Charge | Key Conserved Residues | Unique Features |
---|---|---|---|---|---|
Brevinin-1Sc | Rana sphenocephala | 24 | +3 | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Pro¹⁴ kink, high hydrophobic ratio (45%) |
Brevinin-1 | Rana brevipoda porsa | 24 | +2 | Cys¹⁸, Lys²³, Cys²⁴ | Prototype, MIC: 8 µM (S. aureus) |
Brevinin-1GHd | Hylarana guentheri | 24 | +3 | Cys¹⁸, Lys²³, Cys²⁴ | Broad antifungal activity |
Brevinin-1AUa | Rana aurora aurora | 24 | +3 | Cys¹⁸, Lys²³, Cys²⁴ | Activity against P. aeruginosa |
Brevinin-1Sc serves as an exemplary model for deciphering the biophysical and molecular dynamics of AMP-pathogen interactions. Its mechanism involves rapid, concentration-dependent membrane disruption, minimizing the evolutionary window for resistance development [5] [9].
Membrane Disruption Mechanisms: Brevinin-1Sc primarily employs the carpet model and toroidal pore formation [3] [5]. At low concentrations, it aligns with anionic phospholipid head groups via electrostatic interactions. Upon reaching a threshold concentration, it inserts into the bilayer, causing transient curvature strain and micellization. This disrupts membrane integrity, leading to ion efflux and cytoplasmic leakage. Spectroscopic studies using model membranes confirm this mechanism is chirality-independent—D-enantiomers retain activity—ruling out protein-based target interactions [1].
Intracellular Targeting: Beyond membrane lysis, Brevinin-1Sc can translocate into cells and inhibit vital processes. It binds microbial DNA via minor groove interactions and inhibits topoisomerases, similar to indolicidin [9]. Additionally, it disrupts protein synthesis and enzymatic functions, contributing to a multi-targeted lethal mechanism [5] [9].
Immunomodulatory Functions: Brevinin-1Sc modulates host immune responses through receptor-mediated pathways (e.g., TLRs, GPCRs). It suppresses pro-inflammatory cytokines in sepsis models and enhances macrophage phagocytosis, suggesting a role in resolving infection-induced inflammation [9]. This dual direct/indirect antimicrobial action enhances its efficacy against intracellular pathogens.
Table 2: Host-Pathogen Interaction Mechanisms of Brevinin-1Sc
Interaction Type | Molecular Targets | Biological Consequence | Experimental Evidence |
---|---|---|---|
Membrane Disruption | Anionic phospholipids (PG, LPS) | Osmotic imbalance, cell lysis | SYTOX green uptake, SEM membrane integrity assays |
DNA Binding | Minor groove of DNA | Inhibition of replication/transcription | Gel retardation assays, fluorescence intercalation |
Enzyme Inhibition | Topoisomerase IV, protein kinases | Disrupted metabolism | Enzymatic activity assays in bacterial lysates |
Immune Modulation | TLR4, FPR2 receptors | Chemokine induction, phagocyte recruitment | Cytokine profiling in macrophage cultures |
Despite their promise, translating AMPs like Brevinin-1Sc into therapeutics faces hurdles: proteolytic instability, cytotoxicity at therapeutic concentrations, and manufacturing costs [5] [7] [9]. Brevinin-1Sc research addresses these through innovative engineering and delivery strategies.
Hybrid Peptides: Fusing Brevinin-1Sc with protease-resistant domains (e.g., albumin-binding peptides) prolongs circulation [9].
Systemic Toxicity: Hemolytic activity arises from non-selective membrane interactions. Brevinin-1Sc’s hemolytic index (HC₅₀) is >100 µM, but therapeutic indices require optimization. Strategies:
Lipid-Nanoparticle Encapsulation: PEGylated liposomes mask peptide hydrophobicity, enabling targeted release at infection sites (e.g., pH-responsive vesicles in abscess models) [9].
Delivery and Cost Barriers: Large-scale synthesis is cost-prohibitive via solid-phase methods. Strategies:
Brevinin-1Sc’s clinical relevance is underscored by its inclusion in combination therapies. Synergy with colistin or vancomycin reduces effective doses against Pseudomonas aeruginosa and MRSA by 4–8-fold, mitigating resistance evolution [5] [9]. Its derivatives, like Brevinin-2R, exhibit anticancer selectivity, expanding applications beyond anti-infectives [1] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5